molecular formula C10H13N5O5 B1460648 L-Guanosine CAS No. 26578-09-6

L-Guanosine

Cat. No. B1460648
CAS RN: 26578-09-6
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-GIMIYPNGSA-N
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Description

L-Guanosine is a purine nucleoside that comprises guanine attached to a ribose ring . It is a potent neuromodulator with neurotrophic and regenerative properties .


Molecular Structure Analysis

L-Guanosine has a molecular formula of C10H13N5O5 and a molecular weight of 283.24 . It is a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond .


Chemical Reactions Analysis

Guanosine can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These forms play important roles in various biochemical processes such as synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction .

Scientific Research Applications

Biopolymer Conjugation for Enhanced Biological Activities

L-Guanosine has been utilized in the synthesis of biologically active macromolecules by grafting onto polymers such as polyvinyl alcohol (PVA), chitosan (CS), and cellulose (CL). This process enhances the biological activities of L-Guanosine, making it suitable for applications like drug delivery systems .

Antifungal Applications

Conjugates of L-Guanosine with various polymers have shown significant antifungal effects. These conjugates have been tested against fungi like Aspergillus fumigatus and Candida albicans, displaying inhibitory zones indicating their potential as antifungal agents .

Antitumor Activity

L-Guanosine conjugates have demonstrated in vivo antitumor activity against Ehrlich Ascites Carcinoma (EAC) in mice. The reduction in total tumor volume suggests that these conjugates could be explored further as antitumor agents .

Aptamer Development for Drug Detection

L-Guanosine analogs have been used to develop broad-spectrum aptamers through Capture-SELEX technology. These aptamers can detect acyclic guanosine analogs, which are widely used antiviral drugs, thereby providing a method for rapid and accurate drug detection .

Neuroprotective Effects in CNS Disorders

L-Guanosine has emerged as a neuroprotectant and neuromodulator in central nervous system (CNS) disorders. It has shown promising results in in vitro and in vivo models of ischemic stroke, suggesting its potential as a therapeutic agent for such conditions .

Polymer Functionalization for Controlled Drug Release

Functionalization of polymers with L-Guanosine has been reported to improve controlled drug release properties. This application is particularly relevant in the development of sustained release pharmaceutical formulations .

Safety And Hazards

L-Guanosine is toxic if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Guanosine has shown promise in several in vitro and/or in vivo experimental models of central nervous system (CNS) diseases including ischemic stroke, Alzheimer’s disease, Parkinson’s disease, spinal cord injury, nociception, and depression . The future directions in approaches to guanosine application in ischemic stroke are being explored .

properties

IUPAC Name

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-GIMIYPNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Guanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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